7-Methyl-1-naphthyl acetic acid

Pharmaceutical Intermediate Physicochemical Property Quality Control

2-(7-Methoxynaphthalen-1-yl)acetic acid, also known as 7-Methoxy-1-naphthaleneacetic acid (CAS: 6836-22-2), is a naphthalene derivative with a molecular formula of C13H12O3 and a molecular weight of 216.23 g/mol. This compound is primarily recognized for its critical role as a key intermediate in the synthesis of the melatonergic antidepressant Agomelatine , as well as its function as a selective inhibitor of auxin transport in plant biology research.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 6836-22-2
Cat. No. B158755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1-naphthyl acetic acid
CAS6836-22-2
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC=C2CC(=O)O)C=C1
InChIInChI=1S/C13H12O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H,14,15)
InChIKeyGJPYHKXILUFWKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-(7-Methoxynaphthalen-1-yl)acetic Acid (6836-22-2): A Specialized Research Intermediate for Agomelatine and Auxin Studies


2-(7-Methoxynaphthalen-1-yl)acetic acid, also known as 7-Methoxy-1-naphthaleneacetic acid (CAS: 6836-22-2), is a naphthalene derivative with a molecular formula of C13H12O3 and a molecular weight of 216.23 g/mol [1]. This compound is primarily recognized for its critical role as a key intermediate in the synthesis of the melatonergic antidepressant Agomelatine , as well as its function as a selective inhibitor of auxin transport in plant biology research [2]. Its unique substitution pattern—a methoxy group at the 7-position and an acetic acid moiety at the 1-position of the naphthalene ring—distinguishes it from simpler naphthaleneacetic acids, conferring specific physicochemical and biological properties that drive its utility in both pharmaceutical process chemistry and agrochemical discovery.

2-(7-Methoxynaphthalen-1-yl)acetic Acid: Why Substitution with Generic Naphthaleneacetic Acids Is Not Viable


Substituting 2-(7-Methoxynaphthalen-1-yl)acetic acid with a generic naphthaleneacetic acid (NAA) or an alternative positional isomer is not scientifically or commercially viable. The 7-methoxy substitution significantly alters the molecule's physicochemical properties, leading to a higher melting point (153-159°C ) compared to the parent compound 1-NAA (135°C [1]) or the 2-isomer (142°C [2]), which impacts handling, purification, and formulation. More critically, this structural modification confers a distinct biological activity profile. While NAA acts as a synthetic auxin, the 7-methoxy derivative functions as a selective inhibitor of auxin transport proteins (AUX1, PIN, ABCB) without activating auxin signaling [3], making it a unique chemical probe. Furthermore, its specific role as a regulatory impurity in the synthesis of the blockbuster drug Agomelatine [4] means any substitution would fail analytical and quality control requirements, rendering it unacceptable for pharmaceutical development and manufacturing.

Quantitative Differentiation of 2-(7-Methoxynaphthalen-1-yl)acetic Acid: Comparative Data for Informed Procurement


Melting Point: A Critical Quality Attribute for Handling and Formulation

The melting point of 2-(7-Methoxynaphthalen-1-yl)acetic acid is significantly higher than that of its closest unsubstituted analog, 1-naphthaleneacetic acid (NAA), and the positional isomer, 2-naphthaleneacetic acid. This difference has direct implications for compound handling, purification, and solid-state formulation strategies. The target compound melts at 153-159°C , compared to 135°C for NAA [1] and 142°C for the 2-isomer [2].

Pharmaceutical Intermediate Physicochemical Property Quality Control

Functional Selectivity: Auxin Transport Inhibition vs. Auxin Signaling Activation

Unlike the synthetic auxin 1-naphthaleneacetic acid (NAA), which activates auxin signaling, 2-(7-Methoxynaphthalen-1-yl)acetic acid acts as a selective inhibitor of auxin transport without triggering auxin-dependent gene expression. It inhibits transport mediated by AUX1, PIN, and ABCB proteins expressed in yeast [1], whereas NAA is a substrate for these transporters and activates the SCF(TIR1) signaling pathway [2].

Plant Biology Auxin Signaling Chemical Probe

Critical Quality Attribute: Certified Purity and Impurity Profile as an Agomelatine Intermediate

As a key intermediate and potential impurity in the synthesis of Agomelatine, the commercial product is available with high certified purity levels (>99.5% by HPLC [1]), and is specifically offered as a fully characterized reference standard (e.g., Agomelatine Impurity 16 [2]) compliant with regulatory guidelines (USP/EP traceability). This contrasts with generic research-grade 1-NAA, which is typically available at lower purities (e.g., 94-99% ) and lacks the comprehensive analytical data package required for pharmaceutical quality control.

Pharmaceutical Analysis Reference Standard Agomelatine

Structural Determinant for Melatonergic Activity: The Agomelatine Connection

The 7-methoxy-1-naphthyl scaffold is essential for the high-affinity binding of Agomelatine to melatonin MT1 and MT2 receptors (Ki = 0.14 nM and 0.41 nM, respectively [1]). This scaffold is directly derived from 2-(7-Methoxynaphthalen-1-yl)acetic acid. In contrast, the indole scaffold of melatonin itself or other naphthaleneacetic acid isomers (e.g., 2-naphthaleneacetic acid) do not provide the same optimized melatonergic pharmacophore, as the 7-methoxy group on the 1-naphthyl ring is crucial for receptor interaction [2].

Medicinal Chemistry Melatonin Receptor Agomelatine

Optimal Scientific and Industrial Use Cases for 2-(7-Methoxynaphthalen-1-yl)acetic Acid


Analytical Quality Control and Method Development for Agomelatine Drug Substance and Product

Procure 2-(7-Methoxynaphthalen-1-yl)acetic acid when the application requires a certified reference standard for the development and validation of analytical methods (e.g., HPLC, UHPSFC [1]) to quantify related substances and impurities in Agomelatine Active Pharmaceutical Ingredient (API) and finished dosage forms. The high purity (>99.5%) and comprehensive characterization data (CoA) are essential for regulatory submissions (e.g., ANDA) and batch release testing, a use case not met by generic research-grade chemicals [2].

Synthesis and Medicinal Chemistry of Novel Melatonergic and Serotonergic Agents

Utilize this compound as a key building block in the synthesis of Agomelatine and the exploration of structure-activity relationships (SAR) around the 7-methoxy-1-naphthyl scaffold. The compound's specific substitution pattern is directly responsible for the high affinity of Agomelatine for melatonin receptors (MT1/MT2, Ki = 0.14-0.41 nM) [3]. Its use is mandatory for any synthetic route leading to this pharmacophore.

Plant Biology Research on Polar Auxin Transport Mechanisms

Employ 2-(7-Methoxynaphthalen-1-yl)acetic acid as a selective inhibitor to dissect the role of specific auxin transporters (AUX1, PIN, ABCB) in plant growth and development [4]. Unlike standard synthetic auxins (e.g., NAA, 2,4-D) that activate signaling, this compound allows for the pharmacological separation of auxin transport from auxin perception and signaling, making it a unique chemical probe for studies in Arabidopsis, maize, and other model systems .

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